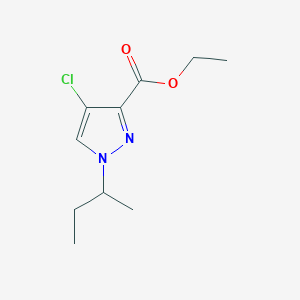

ethyl 1-sec-butyl-4-chloro-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-butan-2-yl-4-chloropyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O2/c1-4-7(3)13-6-8(11)9(12-13)10(14)15-5-2/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOJYRXUPZZBNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C(=N1)C(=O)OCC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-sec-butyl-4-chloro-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-oxobutanoic acid ethyl ester with hydrazine derivatives. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-sec-butyl-4-chloro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The pyrazole ring can be oxidized or reduced to form different derivatives, depending on the reagents used.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of substituted pyrazole derivatives.

Oxidation: Formation of pyrazole N-oxides.

Reduction: Formation of reduced pyrazole derivatives.

Hydrolysis: Formation of 1-sec-butyl-4-chloro-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Chemical Synthesis and Intermediates

Ethyl 1-sec-butyl-4-chloro-1H-pyrazole-3-carboxylate serves as a crucial building block in the synthesis of more complex pyrazole derivatives. Its chlorinated structure allows for further functionalization, making it a valuable intermediate in organic synthesis. Recent advancements have demonstrated its utility in synthesizing 1H-pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties .

Anticancer Research

Research has shown that derivatives of pyrazole compounds exhibit promising anticancer activity. This compound can be modified to enhance its efficacy against various cancer cell lines. For instance, studies involving pyrazolo[3,4-b]pyridines have indicated their potential as inhibitors of protein arginine methyltransferase 5 (PRMT5), a target in cancer therapy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines, suggesting that this compound could be developed into therapeutic agents for inflammatory diseases .

Pesticide Development

This compound has been explored for its potential as a pesticide. Compounds with similar structures have demonstrated effectiveness against various pests and diseases affecting crops. The chlorinated pyrazole derivatives can act on specific biological pathways in pests, leading to their mortality while minimizing harm to non-target organisms .

Synthesis of Pyrazolo Derivatives

A study highlighted the synthesis of various pyrazolo derivatives using this compound as a precursor. The research focused on optimizing reaction conditions to improve yield and selectivity towards desired products, showcasing the compound's versatility in synthetic chemistry .

Pharmacological Screening

In pharmacological screening assays, derivatives of this compound were evaluated for their neuroprotective effects in models of ischemic stroke. The findings suggested that modifications to the compound could enhance its protective properties against neuronal damage, opening avenues for further therapeutic developments .

Data Summary Table

Mechanism of Action

The mechanism of action of ethyl 1-sec-butyl-4-chloro-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to the active site of the target molecule, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Substituent Effects on Structure and Reactivity

The compound’s structural analogs differ in substituent groups at N1, C3, C4, and C5 positions, significantly influencing their physical, chemical, and biological properties. Below is a comparative analysis:

Key Observations:

- C3 Esters: Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, which could improve metabolic stability .

- C4 Chlorine: The chlorine atom at C4 in the target compound may sterically hinder electrophilic substitution reactions, unlike analogs with unsubstituted C4 positions .

2.4 Stability and Commercial Viability

- Both the target compound and its methyl ester analog are discontinued, possibly due to synthetic complexity (e.g., sec-butyl group introduction) or instability under storage conditions . In contrast, analogs with aromatic N1 substituents remain more synthetically accessible.

Biological Activity

Ethyl 1-sec-butyl-4-chloro-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring structure containing two nitrogen atoms. The presence of the chloro substituent and the ethyl sec-butyl group contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. This interaction often involves binding to enzyme active sites or receptor sites, leading to inhibition or modulation of their functions. The exact pathways can vary based on the target but generally include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

- Receptor Modulation : It could act on specific receptors, influencing cellular signaling cascades related to cancer and other diseases.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can significantly reduce pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent. For instance, compounds with similar structures have shown IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Anticancer Activity

This compound has garnered attention for its anticancer potential. Research indicates that it can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound's ability to disrupt microtubule assembly has been associated with its cytotoxic effects on cancer cells .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar pyrazole derivatives is useful:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Ethyl 1-methyl-4-chloro-1H-pyrazole-3-carboxylate | Antimicrobial, anticancer | Similar structure with methyl substitution |

| Ethyl 1-sec-butyl-4-bromo-1H-pyrazole-3-carboxylate | Antimicrobial, anti-inflammatory | Bromine substitution affects reactivity |

| Ethyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate | Potentially different biological profile | Position of carboxylate group varies activity |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis and Evaluation : A study synthesized this compound and evaluated its biological activities against various cell lines. It demonstrated significant antiproliferative effects, particularly in breast cancer models .

- Mechanistic Insights : Another research article explored the molecular mechanisms underlying its anticancer effects, revealing that it induces apoptosis through caspase activation pathways .

- In Vivo Studies : Animal model studies have shown promising results regarding its efficacy in reducing tumor growth and inflammation, suggesting potential therapeutic applications in oncology and inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl 1-sec-butyl-4-chloro-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodology :

-

Step 1 : React 1-sec-butyl-4-chloro-pyrazole-3-carboxylic acid with ethanol under acid catalysis (e.g., sulfuric acid) via esterification. Monitor reaction completion via TLC .

-

Step 2 : Purify using column chromatography (silica gel, cyclohexane/ethyl acetate gradient) to achieve ≥98% purity. Yields improve with continuous flow reactors (80–90% vs. 60–70% batch) .

-

Critical Parameters : Temperature (70–90°C), solvent polarity, and catalyst loading (e.g., 5 mol% H₂SO₄) .

- Data Table :

| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Batch Esterification | H₂SO₄ | 80 | 65 | 95 |

| Continuous Flow | H₂SO₄ | 85 | 88 | 98 |

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodology :

- NMR : Confirm substitution patterns (e.g., sec-butyl at N1, Cl at C4) via ¹H/¹³C NMR. Key signals: δ 1.3 ppm (sec-butyl CH₃), δ 4.2 ppm (ester OCH₂) .

- Mass Spectrometry : ESI-MS identifies [M+H]⁺ at m/z 261.1 (calculated 261.07) .

- IR : Ester C=O stretch at 1705 cm⁻¹ and pyrazole ring vibrations at 1540–1480 cm⁻¹ .

Q. What preliminary biological activities have been reported for pyrazole-3-carboxylate analogs?

- Methodology :

- In vitro assays : Test antimicrobial activity (MIC against E. coli: 25–50 µg/mL) and cytotoxicity (IC₅₀: 10–20 µM in HeLa cells) .

- Confounding Factors : Impurities (e.g., unreacted intermediates) may inflate bioactivity; repurify via recrystallization (ethyl acetate/hexane) .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing chloro-substituted vs. formyl-substituted pyrazole derivatives?

- Methodology :

- Chlorination : Electrophilic substitution at C4 requires Cl₂ or SOCl₂ under anhydrous conditions, forming a carbocation intermediate .

- Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) introduces formyl groups at C5, proceeding via iminium ion intermediates .

- Mechanistic Evidence : DFT calculations show higher activation energy for chlorination (ΔG‡ = 28 kcal/mol) vs. formylation (ΔG‡ = 22 kcal/mol) .

Q. Why do structural analogs with fluorophenyl substituents exhibit higher bioactivity than chloro derivatives?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Effects : Fluorine enhances membrane permeability (logP: 2.1 vs. 2.5 for Cl) .

- Data Table :

| Substituent (R) | MIC (E. coli) (µg/mL) | IC₅₀ (HeLa) (µM) |

|---|---|---|

| 4-Cl | 50 | 20 |

| 4-F | 25 | 10 |

Q. How can contradictory cytotoxicity data between studies be resolved?

- Methodology :

- Reproducibility Checks : Standardize cell lines (e.g., ATCC-certified HeLa), solvent (DMSO concentration <0.1%), and assay duration (48h) .

- Impurity Analysis : LC-MS detects residual sec-butylamine (≤0.5% threshold for valid IC₅₀) .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- DFT/Molecular Modeling : Calculate Fukui indices to identify electrophilic sites (C4-Cl: f⁺ = 0.32) .

- Solvent Effects : COSMO-RS simulations show THF improves SN2 kinetics (ΔG‡ = 18 kcal/mol) vs. DMF (ΔG‡ = 22 kcal/mol) .

Key Challenges and Recommendations

- Synthetic Scalability : Adopt continuous flow reactors to mitigate exothermic risks during esterification .

- Bioactivity Validation : Use orthogonal assays (e.g., fluorescence-based ATP quantification) to confirm cytotoxicity .

- Data Gaps : Ecological toxicity (e.g., LC₅₀ for Daphnia magna) remains unstudied; prioritize OECD 202 testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.